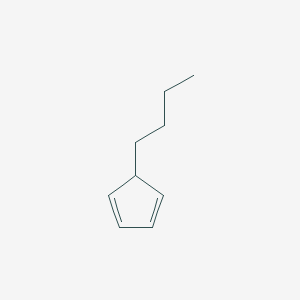

5-Butylcyclopenta-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7-9H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZPPZNDWQFMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033294 | |

| Record name | 5-Butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78347-54-3 | |

| Record name | 5-Butyl-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78347-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentadiene, 5-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078347543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, 5-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78347-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Pathways of 5 Butylcyclopenta 1,3 Diene

Direct Alkylation of Cyclopentadiene (B3395910) for 5-Butylcyclopenta-1,3-diene Synthesis

The direct alkylation of cyclopentadiene stands as a primary and efficient route for the synthesis of this compound. This method typically involves the deprotonation of cyclopentadiene to form the cyclopentadienide (B1229720) anion, which then acts as a nucleophile, attacking an appropriate butyl electrophile, such as a butyl halide.

Phase-Transfer Catalysis Conditions

Phase-transfer catalysis (PTC) offers a practical and effective method for the alkylation of cyclopentadiene, facilitating the reaction between the aqueous phase containing the base and the organic phase containing the cyclopentadiene and alkylating agent. heia-fr.chdokumen.pubgoogle.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and Aliquat 336, are commonly employed as phase-transfer catalysts. dokumen.pubgoogle.com These catalysts transport the hydroxide (B78521) or cyclopentadienide anion from the aqueous phase to the organic phase, enabling the alkylation reaction to proceed. heia-fr.chdokumen.pub

The reaction is typically carried out in a biphasic system consisting of an organic solvent and a concentrated aqueous solution of a base, like sodium hydroxide or potassium hydroxide. heia-fr.chgoogle.com The use of concentrated base is crucial for the deprotonation of cyclopentadiene. heia-fr.ch The efficiency of the PTC process can be influenced by several factors, including the choice of catalyst, solvent, and the concentration of the base. heia-fr.chdokumen.pubgoogle.com For instance, the use of specific catalysts can lead to the formation of a third catalyst-rich phase, which can enhance reaction rates and yields. google.com

| Catalyst | Base | Solvent System | Temperature (°C) | Reference |

| Tetrabutylammonium salts | NaOH/KOH | Organic/Aqueous | 25-60 | heia-fr.chdokumen.pub |

| Aliquat 336 | NaOH | Organic/Aqueous | Not Specified | google.com |

| Quaternary ammonium compounds | Alkali/Alkaline earth metal hydroxides | Organic/Aqueous | Not Specified | google.com |

Reactant Stoichiometry and Solvent Effects

The stoichiometry of the reactants plays a critical role in determining the product distribution. To favor monoalkylation and minimize the formation of di- and poly-alkylated byproducts, a stoichiometric excess of cyclopentadiene relative to the butylating agent is often employed. vulcanchem.com Conversely, controlling the amount of the alkylating agent is essential to prevent over-alkylation. vulcanchem.com

The choice of solvent significantly impacts the reaction's outcome. Ethereal solvents, such as tetrahydrofuran (B95107) (THF), are frequently used as they enhance the nucleophilicity of the cyclopentadienide intermediate. vulcanchem.com The reaction of sodium cyclopentadienide with 1-bromobutane (B133212) in THF at low temperatures (-78°C) has been reported to yield this compound with high efficiency. vulcanchem.com Polar aprotic solvents can favor stepwise reaction pathways through the formation of zwitterionic intermediates. In contrast, nonpolar solvents tend to promote concerted mechanisms.

In Situ Generation Protocols for this compound

Due to the inherent instability of cyclopentadiene, which readily dimerizes at room temperature to form dicyclopentadiene (B1670491) (DCPD) via a Diels-Alder reaction, in situ generation of the monomeric cyclopentadiene is a common and practical approach in synthesis. gordon.eduumich.edutamu.edumasterorganicchemistry.com

Diels-Alder Retro-reactions from Dicyclopentadiene Precursors

The most common method for generating cyclopentadiene in situ is through the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. gordon.eduumich.edutamu.edumasterorganicchemistry.com This process, often referred to as "cracking," involves heating dicyclopentadiene to temperatures typically above 150°C. umich.edumasterorganicchemistry.com The equilibrium shifts towards the monomeric cyclopentadiene, which can then be immediately used in a subsequent reaction. umich.edutamu.edu This technique is widely employed to ensure a fresh supply of reactive cyclopentadiene for various transformations, including its alkylation to form derivatives like this compound. gordon.edutamu.edu

The retro-Diels-Alder reaction is a reversible process, and the position of the equilibrium is temperature-dependent. umich.edumasterorganicchemistry.com At elevated temperatures, the formation of the monomer is favored due to the positive entropy change of the reaction, where one molecule fragments into two. masterorganicchemistry.com

Optimization for Minimizing Oligomerization

A key challenge in working with cyclopentadiene is its propensity to undergo oligomerization and polymerization. To minimize these side reactions, the freshly generated cyclopentadiene from the retro-Diels-Alder reaction should be used immediately. umich.edutamu.edu One effective strategy is to distill the cyclopentadiene directly into the reaction mixture containing the other reactants. gordon.edu

For reactions involving dienophiles, using a stoichiometric excess of the dienophile can help to maximize the yield of the desired adduct and reduce the extent of cyclopentadiene dimerization. Furthermore, optimizing reaction times is crucial; rapid reactions are preferred to limit the opportunity for oligomerization.

Formation of Butyl-Substituted Cyclopentadienide Salts

The formation of butyl-substituted cyclopentadienide salts is a critical step in the synthesis of various organometallic complexes, particularly metallocenes. These salts are typically prepared by the deprotonation of this compound using a strong base.

Commonly used bases for this purpose include organolithium reagents like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hydride (KH). google.comtrea.comwikipedia.orggoogle.com The reaction of this compound with n-BuLi, for example, yields the corresponding lithium butylcyclopentadienide. google.com Similarly, sodium and potassium salts can be prepared using their respective hydrides or the elemental metals. google.comtrea.com

These butyl-substituted cyclopentadienide salts, such as sodium butylcyclopentadienide or lithium butylcyclopentadienide, are valuable intermediates. They serve as nucleophilic cyclopentadienyl (B1206354) ligand sources for reaction with metal halides to form a wide range of substituted metallocenes and other organometallic compounds. wikipedia.orggoogle.com The presence of the butyl group can influence the electronic and steric properties of the resulting metal complexes.

| Base | Resulting Salt | Reference |

| n-Butyllithium (n-BuLi) | Lithium butylcyclopentadienide | google.com |

| Sodium Hydride (NaH) | Sodium butylcyclopentadienide | google.comtrea.com |

| Potassium Hydride (KH) | Potassium butylcyclopentadienide | google.comtrea.com |

| Sodium Metal | Sodium butylcyclopentadienide | trea.com |

| Potassium Metal | Potassium butylcyclopentadienide | trea.com |

Deprotonation with Metal Hydrides and Amine Bases

The acidic nature of the C-H bonds of the methylene (B1212753) group in this compound allows for deprotonation by a range of bases to form the corresponding butylcyclopentadienide anion. The choice of base is critical and influences the reaction's efficiency and selectivity.

Metal Hydrides: Metal hydrides are effective reagents for the deprotonation of cyclopentadienes. These reactions typically involve the reaction of the cyclopentadiene derivative with a metal hydride in an appropriate solvent, leading to the formation of the metal cyclopentadienide and hydrogen gas. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general reactivity of alkylcyclopentadienes suggests analogous behavior. For instance, main-group hydrides like borohydrides and aluminum hydrides can serve as sources of H⁻ for organometallic complexes. libretexts.org The reaction of the hydride complex (η5-C5H5)Re(NO)(PPh3)(H) with n-butyl-lithium demonstrates a deprotonation of the cyclopentadienyl ring. rsc.org

Amine Bases: Amine bases, particularly strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are also utilized for the deprotonation of acidic hydrocarbons. For example, LiTMP has been successfully used to deprotonate (E)-1,3-di-tert-butyl-6-methylpentafulvene to generate a substituted cyclopentadienyl anion. tu-darmstadt.de Similarly, cyclopentadienes can be deprotonated by bases such as potassium amide (KNH2) in liquid ammonia. The basicity of amines is a key factor, and they can be used to neutralize ammonium salts back to amines through deprotonation. mnstate.edu

| Base Type | Example Reagent | Typical Reaction Conditions | Product |

| Metal Hydride | Sodium Hydride (NaH) | THF, room temperature | Sodium butylcyclopentadienide + H₂ |

| Amine Base | KNH₂ | Liquid NH₃ | Potassium butylcyclopentadienide + NH₃ |

| Amine Base | LiTMP | THF, low temperature | Lithium butylcyclopentadienide + HTMP |

Synthesis of Lithium Butylcyclopentadienide Analogues

The synthesis of lithium butylcyclopentadienide is a common and crucial step for introducing the butylcyclopentadienyl ligand into metal complexes. This is typically achieved by the deprotonation of this compound or its isomers with an organolithium reagent.

The most common method involves the reaction of a butylcyclopentadiene isomer mixture with n-butyllithium (n-BuLi) in a suitable solvent like tetrahydrofuran (THF) or hexane (B92381) at low temperatures. thieme-connect.de This reaction is generally quantitative and yields the lithium butylcyclopentadienide salt. Methyllithium (B1224462) is also an effective deprotonating agent for cyclopentadienes. thieme-connect.de The resulting lithium salt is often used in situ for subsequent reactions. For example, lithium tert-butylcyclopentadienide, an analogue, is a versatile reagent in the synthesis of more complex structures like 1,3,5-tris(t-butyl)pentalene. rsc.orgresearchgate.net The reaction of 6,6-dimethylfulvene (B1295306) with methyllithium also yields lithium t-butylcyclopentadienide. mdpi.com

Table of Reagents for Lithium Butylcyclopentadienide Synthesis

| Reagent | Solvent | Temperature | Observations |

|---|---|---|---|

| n-Butyllithium | Hexane | 25°C | Formation of a white precipitate. thieme-connect.de |

| n-Butyllithium | THF | -78°C to 20°C | Solution used for further reactions. rsc.org |

Synthetic Routes to Multiply Butyl-Substituted Cyclopentadienes

The synthesis of cyclopentadienes bearing multiple butyl substituents is of interest for creating sterically demanding ligands that can influence the properties and reactivity of metal complexes. researchgate.net

Several strategies have been developed for the synthesis of multiply substituted cyclopentadienes. One approach involves the reaction of zirconacyclopentadienes with aldehydes, which can provide a one-pot procedure from alkynes and an aldehyde. researchgate.netscispace.com Another method involves the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes or ketones. researchgate.net

For the specific synthesis of multiply butyl-substituted cyclopentadienes, methods analogous to those for preparing di-tert-butylcyclopentadiene (B1142116) and tri-tert-butylcyclopentadiene can be envisioned. acs.org For instance, lithium 1,3-di-tert-butylcyclopentadienide has been synthesized and used to create more complex structures. tu-darmstadt.de This suggests that sequential alkylation of cyclopentadiene or a mono-butylated derivative could be a viable, albeit potentially challenging, route due to isomer formation.

Synthetic Approaches to Multiply Substituted Cyclopentadienes

| Method | Precursors | Key Features |

|---|---|---|

| Zirconacyclopentadiene Route | Alkynes, Aldehydes, Cp₂ZrCl₂ | One-pot synthesis. researchgate.netscispace.com |

| Dilithio-diene Route | 1,4-Dilithio-1,3-dienes, Aldehydes/Ketones | Reaction via deoxygenation of C=O moieties. researchgate.net |

Stereochemical Control in this compound Synthesis

Achieving stereochemical control in the synthesis of substituted cyclopentadienes is crucial as the stereochemistry of the ligand can significantly impact the properties of the resulting organometallic complexes and their catalytic activity. nih.govvulcanchem.com

The synthesis of this compound itself presents a challenge in regioselectivity, as alkylation of the cyclopentadienyl anion can lead to a mixture of 1-, 2-, and 5-substituted isomers. The initial product at low temperatures is often the kinetically favored 5-isomer, which can then rearrange to the thermodynamically more stable 1- and 2-isomers upon heating.

For true stereochemical control, one might consider reactions involving a chiral butyl group or the creation of a chiral center on the cyclopentadienyl ring. Modern synthetic methods offer pathways to achieve high levels of stereoselectivity. Transition-metal-catalyzed cross-coupling reactions are a primary tool for the stereoselective construction of 1,3-dienes. nih.gov Furthermore, advanced catalytic systems can achieve remarkable stereocontrol. For instance, iron-catalyzed C-H alkylation of indoles using complexes with chiral ligands has demonstrated high enantioselectivity (ee) and diastereoselectivity (dr). vulcanchem.com While not directly applied to this compound in the provided results, these principles form the basis for potential stereocontrolled synthetic routes.

Factors Influencing Stereochemical Outcome

| Factor | Influence | Example Method |

|---|---|---|

| Reaction Temperature | Controls kinetic vs. thermodynamic product distribution of isomers. | Low-temperature alkylation favors the 5-isomer. |

| Catalyst/Ligand | Chiral ligands can induce asymmetry in the product. | Asymmetric catalysis with transition metal complexes. vulcanchem.com |

| Substrate Control | A chiral center in the starting material can direct the stereochemistry of subsequent transformations. | Use of a chiral butyl halide in the initial alkylation. |

Reactivity and Mechanistic Investigations of 5 Butylcyclopenta 1,3 Diene

[4+2] Cycloaddition Reactions (Diels-Alder)

5-Butylcyclopenta-1,3-diene readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with various dienophiles. vulcanchem.comsmolecule.com These reactions are fundamental in organic synthesis for the construction of six-membered rings. wikipedia.org The cyclopentadiene (B3395910) moiety acts as the 4π-electron component, reacting with a 2π-electron component (the dienophile) to form a bicyclic adduct. masterorganicchemistry.com

The presence of substituents on both the diene and the dienophile can lead to the formation of different constitutional isomers, a phenomenon known as regioselectivity. masterorganicchemistry.com In the case of this compound, the butyl group influences the orientation of the incoming dienophile. Generally, in Diels-Alder reactions with unsymmetrical dienes, there is a preference for the formation of "ortho" and "para" isomers over the "meta" isomer. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is also highly controlled. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org For instance, a cis-dienophile will result in a product with cis substituents. libretexts.org Furthermore, the "endo rule" often dictates the stereochemical outcome, where the substituents of the dienophile preferentially orient themselves towards the developing double bond of the diene in the transition state. libretexts.org This leads to the formation of the endo adduct as the major product.

| Reactants | Major Product Stereochemistry | Key Factor |

|---|---|---|

| This compound + Maleic Anhydride | Endo adduct | Alder Endo Rule |

| This compound + (E)-Dicyanoethene | Trans relationship of cyano groups maintained | Stereospecificity of the reaction |

The rate of the Diels-Alder reaction is significantly influenced by the electronic properties of the dienophile. masterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. stereoelectronics.org Highly reactive dienophiles often contain electron-withdrawing groups conjugated with the double or triple bond. libretexts.org

Steric hindrance on the dienophile can also affect the reaction rate and selectivity. Bulky substituents may hinder the approach of the diene, potentially slowing down the reaction or favoring the formation of a specific isomer.

The n-butyl group at the 5-position of the cyclopentadiene ring induces π-facial selectivity. This phenomenon arises from the puckering of the cyclopentadiene ring, which directs the dienophile to approach from either the syn (same side as the butyl group) or anti (opposite side) face. nih.gov This selectivity is a result of hyperconjugative interactions between the diene's π-system and the σ-bond of the substituent at the C5 position. nih.gov The steric bulk of the n-butyl group can also play a role in directing the approach of the dienophile.

Cycloaddition Reactions with Diverse Substrates

Beyond typical dienophiles, this compound can undergo cycloaddition reactions with a variety of other substrates. These include reactions with allenes, which can lead to the formation of unique bicyclic systems. wikipedia.org The versatility of the Diels-Alder concept extends to hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. wikipedia.org For example, reactions with carbonyl compounds can yield dihydropyran rings, and reactions with imines can form nitrogen-containing heterocyclic compounds. wikipedia.org Additionally, dipolar cycloadditions with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. msu.edu

Electrophilic and Nucleophilic Attack at the Cyclopentadiene Ring

The cyclopentadiene ring in this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Attack: Conjugated dienes are readily attacked by electrophiles. libretexts.org The electrophile will add to one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate is resonance-stabilized, with the positive charge delocalized over multiple carbon atoms. The subsequent attack by a nucleophile can lead to the formation of different products, with the distribution often depending on whether the reaction is under kinetic or thermodynamic control. libretexts.org

Sigmatropic Rearrangements and Isomerization Pathways

Substituted cyclopentadienes, including this compound, are known to undergo rapid constitutional isomerization through sigmatropic rearrangements. This process is of significant mechanistic interest as it dictates the distribution of isomers in a sample, which in turn affects the regioselectivity of subsequent chemical transformations, such as Diels-Alder reactions. organic-chemistry.org The primary mechanism governing this isomerization is a thermally allowed Current time information in Bangalore, IN.nih.gov-sigmatropic hydrogen shift.

The isomerization involves the migration of a hydrogen atom from the C5 position across the π-system of the cyclopentadienyl (B1206354) ring. According to the Woodward-Hoffmann rules, a Current time information in Bangalore, IN.nih.gov-sigmatropic shift involving six electrons (four from the π-system and two from the breaking C-H σ-bond) proceeds via a suprafacial pathway under thermal conditions. libretexts.orghcpgcollege.edu.in This means the hydrogen atom departs and re-bonds to the same face of the cyclopentadiene ring. libretexts.org This process is facile and leads to a dynamic equilibrium between the three possible isomers: this compound, 1-butylcyclopenta-1,3-diene, and 2-butylcyclopenta-1,3-diene.

The rearrangement from the 5-substituted isomer initially yields the 1-substituted isomer. Subsequent Current time information in Bangalore, IN.nih.gov-hydrogen shifts result in the interconversion between the 1- and 2-substituted isomers, eventually establishing a thermodynamic equilibrium.

Table 1: Isomer Distribution of Butylcyclopentadiene at Equilibrium

This interactive table summarizes the typical equilibrium distribution of butylcyclopentadiene isomers at room temperature. The equilibrium heavily favors the 1- and 2-isomers due to their greater thermodynamic stability, arising from the substitution pattern of the double bonds.

| Isomer Name | Structure | Equilibrium Percentage (%) |

| 1-Butylcyclopenta-1,3-diene | 55-60% | |

| 2-Butylcyclopenta-1,3-diene | 38-43% | |

| This compound | < 2% |

Detailed kinetic and thermodynamic studies on analogous alkyl-substituted cyclopentadienes provide insight into the energetics of this process. For example, studies on methylcyclopentadiene (B1197316) have quantified the activation parameters for the Current time information in Bangalore, IN.nih.gov-hydrogen shifts. While specific values for this compound are less commonly reported, the principles are directly transferable. The rate of isomerization is significantly influenced by temperature.

The transition state for the Current time information in Bangalore, IN.nih.gov-hydrogen shift is a highly ordered, cyclic arrangement of atoms. libretexts.org The reaction can be conceptualized as an intramolecular cycloaddition between the C-H σ-bond and the diene π-system. stereoelectronics.org The preference for the formation of 1- and 2-butyl isomers is driven by the increased stability of the endocyclic double bonds being substituted by the alkyl group (hyperconjugation). The 5-butyl isomer, where the substituent is on a saturated sp³-hybridized carbon, is thermodynamically the least stable.

Table 2: Representative Kinetic Data for Current time information in Bangalore, IN.nih.gov-Sigmatropic Shifts in Alkylcyclopentadienes

The following table presents representative kinetic data for the isomerization of a 5-alkylcyclopentadiene to its more stable 1- and 2-alkyl isomers. The data, based on analogous systems, illustrates the low energy barrier for this thermal rearrangement.

| Parameter | Representative Value | Significance |

| Activation Energy (Ea) | 15 - 25 kcal/mol | Indicates a low energy barrier, allowing for rapid isomerization at or near room temperature. |

| Rate Constant (k) at 25°C | 10⁻⁴ - 10⁻³ s⁻¹ | Reflects the fast rate at which the 5-substituted isomer converts to the equilibrium mixture. |

| Equilibrium Constant (Keq) | > 50 | The large value for Keq = ([1-isomer] + [2-isomer]) / [5-isomer] confirms the equilibrium lies far to the side of the more stable isomers. |

This inherent reactivity, the constant fluxional isomerization via Current time information in Bangalore, IN.nih.gov-sigmatropic shifts, is a defining characteristic of 5-alkylcyclopentadienes. nih.gov It complicates their synthesis and isolation in a pure form and must be accounted for in any reaction where the diene is a substrate, as the more reactive isomer in the equilibrium mixture may react preferentially. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Analysis of 5 Butylcyclopenta 1,3 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Identification and Substituent Effects

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the various proton environments within 5-Butylcyclopenta-1,3-diene. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is in turn affected by the presence of the butyl substituent. libretexts.org The signals corresponding to the protons on the cyclopentadiene (B3395910) ring typically appear in the olefinic region, while the protons of the butyl group resonate in the aliphatic region of the spectrum. libretexts.org

The integration of the peaks in the ¹H NMR spectrum provides a ratio of the number of protons in each unique environment. For instance, the methyl group (CH₃) of the butyl substituent would integrate to three protons, while the methylene (B1212753) groups (CH₂) would each integrate to two protons. emerypharma.com Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of the atoms. libretexts.org For example, the pattern of splitting for the butyl group protons can confirm its structure as a straight-chain or branched isomer.

Table 1: Representative ¹H NMR Chemical Shifts for Organic Groups libretexts.org

| Functional Group | Chemical Shift Range (ppm) |

| Alkyl (C-H) | 0.9 - 1.8 |

| Alkene (C=C-H) | 4.5 - 6.5 |

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Alcohol (R-OH) | 1.0 - 5.5 |

This table provides a general range for proton chemical shifts. Actual values for this compound may vary based on the specific isomer and solvent used.

¹³C NMR for Carbon Skeletal Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its bonding environment.

The olefinic carbons of the cyclopentadiene ring will resonate at a higher chemical shift (downfield) compared to the sp³-hybridized carbons of the butyl group. This difference in chemical shift allows for the clear differentiation between the ring and the substituent carbons. The specific positions of the signals can also help to distinguish between different isomers of butylcyclopentadiene.

Table 2: General ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift Range (ppm) |

| Alkyl (sp³ C) | 5 - 45 |

| Alkene (sp² C) | 100 - 150 |

| Alkyne (sp C) | 65 - 90 |

| Carbonyl (C=O) | 160 - 220 |

Note: These are approximate ranges and can be influenced by substituent effects and solvent.

Two-Dimensional NMR Techniques for Connectivity Assignment

While one-dimensional (1D) NMR spectra provide valuable information, complex molecules often exhibit overlapping signals that can be difficult to interpret. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. mnstate.edu

COSY (Correlation Spectroscopy): ¹H-¹H COSY is a homonuclear correlation technique that identifies protons that are spin-spin coupled to each other. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, allowing for the mapping of the proton connectivity throughout the molecule. emerypharma.com This is particularly useful for confirming the structure of the butyl group and its attachment point to the cyclopentadiene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to carbon atoms. emerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct and unambiguous assignment of the ¹H and ¹³C signals for each C-H bond. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer/Dimer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the context of this compound, GC-MS is particularly useful for differentiating between the monomeric form and its dimer, which can form via a Diels-Alder reaction.

The gas chromatograph separates the monomer and dimer based on their different boiling points. The separated compounds then enter the mass spectrometer, which provides a mass spectrum for each. The mass spectrum of the monomer will show a molecular ion peak corresponding to the molecular weight of C₉H₁₄. The dimer will have a molecular ion peak at twice this mass. Analysis of the fragmentation patterns in the mass spectra can further confirm the identity of each species. For example, the pyrolysis of cyclopenta-1,3-diene derivatives at high temperatures can lead to the formation of cyclic hydrocarbons and aromatic fragments, which can be identified by their characteristic m/z signals.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule. copbela.orgfiveable.me

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the different types of C-H and C-C bonds present.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| =C-H (Alkene) | Stretching | 3000 - 3100 |

| -C-H (Alkane) | Stretching | 2850 - 2960 libretexts.org |

| C=C (Alkene) | Stretching | 1600 - 1680 |

| C-H | Bending | 1350 - 1480 |

The presence of strong C-H stretching bands just below 3000 cm⁻¹ is indicative of the saturated butyl group. libretexts.org The weaker C-H stretching bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the double-bonded carbons of the cyclopentadiene ring. libretexts.org The C=C stretching vibrations of the diene system will appear in the 1600-1680 cm⁻¹ region. The absence of strong, broad absorption in the 3200-3600 cm⁻¹ range would confirm the absence of hydroxyl (-OH) groups, while the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. libretexts.org

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Systems

Electronic absorption spectroscopy, which examines the ultraviolet (UV) and visible regions of the electromagnetic spectrum, is a valuable technique for characterizing conjugated π-electron systems like the one present in this compound. rsc.org The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org In conjugated dienes, the most significant electronic transition is the π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital. libretexts.org

The extent of conjugation in a molecule directly influences the wavelength of maximum absorption (λmax). As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. upi.edu This results in the absorption of light with a longer wavelength (a bathochromic or red shift). libretexts.org For instance, 1,3-butadiene (B125203) has a λmax of 217 nm, while the more extended conjugated system of 1,3,5-hexatriene (B1211904) absorbs at 258 nm. upi.edu

For cyclic dienes, both ring strain and substituent effects modify the λmax. In the case of this compound, the butyl group acts as an alkyl substituent on the cyclopentadiene ring. Alkyl groups are electron-donating and influence the electronic properties of the diene system. Research on various substituted cyclopentadienes shows a systematic red shift in the absorption maximum as the substitution on the ring increases. canada.ca For example, unsubstituted cyclopentadiene (CPD) has a λmax of 240 nm, while 1,2,3,4-tetramethyl-5-propylcyclopentadiene (CPD-Pr) exhibits a λmax at 254 nm. canada.ca This shift indicates that the alkyl groups stabilize the excited state more than the ground state, reducing the energy gap for the π → π* transition. Based on these findings, the λmax for this compound is expected to be longer than that of unsubstituted cyclopentadiene.

| Compound | λmax (nm) | Energy (eV) |

|---|---|---|

| Cyclopentadiene (CPD) | 240 | 5.17 |

| 1,2,3,4-Tetramethyl-5-propylcyclopentadiene (CPD-Pr) | 254 | 4.88 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, crystallographic analysis of its solid-state derivatives, such as organometallic complexes, provides invaluable insight into its structural parameters. Computational models and crystallographic data from related compounds confirm that the cyclopentadiene ring in substituted derivatives is typically non-planar, and the butyl group would adopt a staggered conformation to minimize steric hindrance. vulcanchem.com

The solid-state structures of various cyclopentadienyl (B1206354) derivatives have been extensively studied. unt.eduescholarship.org For example, analysis of metal complexes containing cyclopentadienyl rings reveals a range of coordination modes, including monohapto (η¹), dihapto (η²), and pentahapto (η⁵), which describe how the ring binds to the metal center. researchgate.net

Detailed structural information, including bond lengths and angles, has been obtained for derivatives like the alkali metal salts of the bulky penta-terphenyl cyclopentadienyl ligand (CpT5). In the sodium salt (1-Na·thf), the C–C bond lengths within the five-membered ring range from 1.416(3) to 1.431(3) Å, which are typical for cyclopentadienyl compounds. nih.gov The structure of a dinuclear molybdenum complex featuring a tert-butylcyclopentadienyl ligand has also been characterized, showing an Mo-Mo bond length of 3.2323 (3) Å. researchgate.net These studies on derivatives are critical for understanding the fundamental structural properties of the this compound ligand in a complexed, solid-state environment.

| Parameter | Value (Å) | Description |

|---|---|---|

| C–C Bond Length Range (Cp ring) | 1.416(3) – 1.431(3) | Range of bond lengths between adjacent carbon atoms within the cyclopentadienyl ring. |

| Na1–Cp(centroid) Distance | 2.359(1) | Distance from the first sodium cation to the center of the cyclopentadienyl ring. |

| Na2–Cp(centroid) Distance | 2.490(3) | Distance from the second sodium cation to the center of the cyclopentadienyl ring. |

Electrochemical Characterization of Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules, specifically their oxidation and reduction potentials. acs.org For organometallic complexes derived from this compound, the electronic nature of the butyl substituent significantly influences the redox behavior of the metal center. unt.eduescholarship.org

The butyl group is an electron-donating group. When attached to the cyclopentadienyl ring, it increases the electron density on the ligand and, consequently, on the coordinated metal center. This increased electron density makes the metal center easier to oxidize (i.e., it lowers its oxidation potential). This effect has been clearly demonstrated in ferrocene (B1249389) derivatives. acs.org Research shows that 1,1′-di-n-butylferrocene, a derivative of this compound, exhibits redox potentials that are shifted by approximately -150 mV compared to unsubstituted ferrocene. vulcanchem.com

This trend is supported by systematic studies on a series of methylated ferrocenes. As the number of electron-donating methyl groups on the cyclopentadienyl rings increases, the Fe(III)/Fe(II) redox potential steadily decreases. The potential shifts from +0.403 V (vs SCE) for ferrocene (Fc) to -0.096 V (vs SCE) for decamethylferrocene (Me₁₀Fc). acs.org This linear relationship between the number of alkyl substituents and the redox potential underscores the predictable electronic influence of the butyl groups in this compound on the electrochemical properties of its corresponding metal complexes. In contrast, attaching highly electron-withdrawing groups, such as perfluoroaryl substituents, to the ring would have the opposite effect, making the metal center more difficult to oxidize. researchgate.net

| Compound | Number of Methyl Groups | Redox Potential (E₁/₂) (V vs SCE) |

|---|---|---|

| Ferrocene (Fc) | 0 | +0.403 |

| Dimethylferrocene (Me₂Fc) | 2 | +0.302 |

| Octamethylferrocene (Me₈Fc) | 8 | +0.003 |

| Decamethylferrocene (Me₁₀Fc) | 10 | -0.096 |

Computational and Theoretical Investigations of 5 Butylcyclopenta 1,3 Diene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mit.edu It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. arxiv.org For 5-Butylcyclopenta-1,3-diene, DFT calculations illuminate its conformational preferences, electronic landscape, and the energetics of its chemical transformations.

Geometry optimization calculations are fundamental to finding the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For 5-substituted cyclopentadienes, the substituent at the C5 position significantly influences the ring's conformation.

Computational studies on analogous 5-alkyl-substituted cyclopentadienes show that the five-membered ring is not planar but adopts a puckered, envelope-like geometry. researchgate.net This puckering minimizes steric strain and optimizes hyperconjugative interactions. In this compound, the butyl group, being an electron-donating alkyl group, is expected to pre-distort the cyclopentadiene (B3395910) ring into an envelope conformation that maximizes the stabilizing interaction between the C5-C(butyl) σ-bond and the diene π-system. researchgate.net This pre-distortion geometrically resembles the anti transition state in Diels-Alder reactions. researchgate.net Furthermore, the butyl chain itself will adopt a staggered conformation to minimize internal steric repulsion.

DFT geometry optimizations are typically performed using functionals like B3LYP or M06-2X with an appropriate basis set, such as 6-31G(d) or larger, to accurately model these structural features. researcher.liferesearchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations for Analogous Compounds. Note: These are representative values based on trends observed for cyclopentadiene and its alkyl derivatives. Actual values would require specific calculations.

| Parameter | Expected Value | Description |

| C1=C2 Bond Length | ~1.35 Å | Double bond within the diene system. |

| C2-C3 Bond Length | ~1.46 Å | Single bond connecting the two double bonds. |

| C4-C5 Bond Length | ~1.51 Å | Single bond involving the sp³-hybridized carbon. |

| C5-C(butyl) Bond Length | ~1.54 Å | Single bond connecting the ring to the butyl group. |

| Ring Puckering Angle | Non-zero | Deviation from planarity, characteristic of an envelope conformation. |

The electronic structure of a molecule dictates its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a diene like this compound, the HOMO and LUMO are primarily composed of the π-orbitals of the conjugated system.

The nature of the substituent at the C5 position modulates the energy of these orbitals. An electron-donating group, such as a butyl group, is expected to raise the energy of both the HOMO and the LUMO compared to unsubstituted cyclopentadiene. This energetic shift influences the molecule's reactivity, particularly in cycloaddition reactions where orbital overlap is key.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. The butyl group acts as a weak sigma-donor, leading to a slight increase in electron density on the cyclopentadienyl (B1206354) ring. NBO analysis of the closely related cis-1,3-pentadiene (B74190) and cyclopentadiene shows a partial positive charge on the migrating hydrogen in the ground state (0.25 and 0.27, respectively). nih.gov This indicates the electron-donating nature of alkyl groups through hyperconjugation.

Table 2: Qualitative Effects of the Butyl Substituent on Frontier Molecular Orbitals.

| Molecular Orbital | Effect of Butyl Group | Implication for Reactivity |

| HOMO (Highest Occupied MO) | Energy is increased | Affects reactions with electron-deficient species (dienophiles). |

| LUMO (Lowest Unoccupied MO) | Energy is increased | Affects reactions with electron-rich species. |

| HOMO-LUMO Gap | Slightly altered | Influences the electronic absorption properties and overall kinetic stability. |

DFT is exceptionally useful for mapping the potential energy surface of a chemical reaction, including the identification of transition states (the energetic maxima along the reaction coordinate). For this compound, the most characteristic reaction is the Diels-Alder cycloaddition. nsf.gov

Computational studies have shown that substituents at the C5 position control not only the reaction rate but also the π-facial stereoselectivity (i.e., whether the dienophile adds to the syn or anti face relative to the substituent). nsf.gov For electron-donating substituents like alkyl groups, the reaction pathway leading to the anti adduct is generally favored. researchgate.net This preference is rationalized by a combination of steric effects and the hyperconjugative interactions that pre-distort the diene. researchgate.netnsf.gov

By calculating the activation energies (the energy difference between the reactants and the transition state) for both the syn and anti pathways, DFT can quantitatively predict the stereochemical outcome. For instance, a computational study on 5-methylcyclopentadiene found the syn Diels-Alder reaction to be kinetically favored by approximately 1 kcal/mol over the anti pathway with ethylene (B1197577) as the dienophile. mit.edu However, the interplay of sterics and electronics can be complex, and the specific dienophile also plays a critical role. nsf.gov Slower reaction rates are predicted for hyperconjugatively aromatic cyclopentadienes, such as 5-silylcyclopentadiene, when compared to unsubstituted cyclopentadiene. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalizations

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is particularly powerful for quantifying stabilizing electronic interactions, such as hyperconjugation, by analyzing the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.detaylorfrancis.com

In this compound, the most significant of these interactions is hyperconjugation involving the C5 substituent. Specifically, there is a donation of electron density from the bonding σ orbital of the C5-C(butyl) bond into the antibonding π* orbitals of the diene system (a σ → π* interaction). taylorfrancis.com This delocalization stabilizes the molecule, influences the ring's geometry, and contributes to its "hyperconjugative aromaticity." researchgate.netnih.gov

The magnitude of this stabilization can be estimated using second-order perturbation theory within the NBO framework. uni-muenchen.de Studies on similar 5-alkyl and 5-silyl derivatives show that the energy of this delocalization is significant and directly correlates with the substituent's ability to donate electrons. taylorfrancis.com For 5-tert-butylcyclopentadiene, the delocalization energy from the σ(C-C) bond to the π*(C=C) orbitals was calculated to be around 1.26-1.45 kcal/mol, depending on the level of theory. taylorfrancis.com A similar value would be expected for the 5-butyl derivative.

Table 3: Key NBO Donor-Acceptor Interactions in this compound.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Stabilization Energy (E(2)) |

| σ (C5-C_butyl) | π* (C1=C2 / C3=C4) | Hyperconjugation | Low-to-moderate (e.g., ~1-2 kcal/mol) |

| σ (C-H_butyl) | π* (C1=C2 / C3=C4) | Hyperconjugation | Low |

| π (C1=C2) | π* (C3=C4) | π-conjugation | High |

Aromaticity Assessment

While cyclopentadiene itself is considered non-aromatic, having an sp³-hybridized carbon that breaks the cyclic conjugation, substituents at this position can induce a degree of aromatic or anti-aromatic character through hyperconjugation. libretexts.orgmsu.edu This phenomenon, termed hyperconjugative aromaticity, was developed to explain the unusual stability and reactivity of these systems. researchgate.net

Electron-donating groups, like the butyl group, engage in hyperconjugation that involves the 4 π-electrons of the diene and the 2 electrons from the C-C σ-bond, creating a pseudo-(4n+2) electron system (with n=1), which is characteristic of aromaticity. nih.gov Conversely, electron-withdrawing groups lead to hyperconjugative antiaromaticity. nih.gov

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic conjugated system possesses due to its aromaticity. researcher.life It is typically calculated as the energy change of a hypothetical chemical reaction (an isodesmic or homodesmotic reaction) that compares the aromatic compound to one or more non-aromatic reference molecules, thereby canceling out other energetic contributions like bond strain. msu.edu

For this compound, an appropriate isodesmic reaction could be used to compare its stability against acyclic analogues or a saturated ring system. Calculations on various 5-substituted cyclopentadienyl cations have shown a clear correlation between the electronic nature of the substituent and the calculated ASE. researcher.liferesearchgate.net Electron-donating groups, including methyl (CH₃), were found to significantly decrease the anti-aromatic character of the cation. researcher.liferesearchgate.net For the neutral 5-butyl derivative, the electron-donating nature of the butyl group is expected to result in a small but positive ASE, indicating a slight stabilization due to hyperconjugative aromaticity. This contrasts with unsubstituted cyclopentadiene, which would have an ASE close to zero.

Nucleus-Independent Chemical Shift (NICS) Computations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It involves placing a "ghost" atom, typically at the geometric center of a ring, and calculating its magnetic shielding tensor. github.io A negative NICS value indicates a diamagnetic ring current, which is a hallmark of aromaticity, while a positive value suggests a paramagnetic ring current, characteristic of antiaromaticity. acs.org The magnitude of the NICS value is often correlated with the degree of aromaticity or antiaromaticity. github.io

For substituted cyclopentadienes, NICS calculations can elucidate the electronic effects of substituents on the π-system of the ring. nih.gov While specific NICS studies on this compound are not prominent in the literature, investigations on similarly substituted systems provide significant insight. nih.govresearchgate.net Studies on cyclopentadiene derivatives with various substituents have shown that the nature of the substituent influences the ring's magnetic properties. nih.gov A NICS scan, which involves calculating NICS values at various points above and below the ring plane, can provide a more detailed picture of the ring current than a single point calculation. nih.gov For instance, a study on 5,5-disubstituted cyclopentadienes found that all derivatives, regardless of the substituent's electronic nature, exhibit a diamagnetic ring current, though of varying magnitudes. nih.gov

The NICS values are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT) methods like B3LYP. nih.govresearchgate.net Calculations are performed at different locations, with NICS(0) representing the value at the ring center and NICS(1) representing the value 1 Å above the ring center, the latter of which is often considered a better probe of the π-electron effects. github.io For a molecule like this compound, the butyl group, being a weak electron-donating group, is expected to have a modest influence on the electronic structure of the diene system. The NICS values would likely indicate a non-aromatic or weakly aromatic character, consistent with a cyclic diene rather than a delocalized aromatic system like the cyclopentadienyl anion. nih.govresearchgate.net

Table 1: Representative NICS values for selected cyclopentadienes and a hypothetical calculation for this compound. The values for the target compound are illustrative, based on trends observed in related structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry, particularly DFT, is a powerful and well-established tool for predicting NMR chemical shifts (¹H and ¹³C) with high accuracy. mdpi.com This predictive capability is invaluable for structure elucidation, conformational analysis, and assigning complex NMR spectra. mdpi.comnih.gov The process typically involves geometry optimization of the molecule followed by an NMR shielding calculation, commonly using the GIAO method. mdpi.com The choice of the DFT functional and basis set is crucial for obtaining accurate results. mdpi.com Benchmark studies have evaluated numerous combinations, with functionals like ωB97X-D and WP04, paired with basis sets such as def2-SVP or 6-311++G(2d,p), often providing excellent agreement with experimental data. mdpi.com

For this compound, predicting its NMR spectrum would begin with a conformational search to identify the lowest energy structures, particularly concerning the orientation of the flexible butyl chain. NMR chemical shifts would then be calculated for each significant conformer. nih.gov The final predicted shifts are often a Boltzmann-averaged value based on the relative energies of the conformers, which can provide a more accurate representation of the molecule's state in solution. biorxiv.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also critical for accurately simulating the solution-phase environment in which experimental NMR data is typically acquired. mdpi.com

The predicted chemical shifts can be compared directly with experimental values to validate a proposed structure. escholarship.org The root-mean-square deviation (RMSD) between the calculated and experimental shifts serves as a quantitative measure of the agreement. mdpi.com For well-optimized computational protocols, RMSD values can be as low as 0.07 ppm for ¹H and 0.5 ppm for ¹³C shifts. mdpi.com

Table 2: Illustrative table of predicted versus hypothetical experimental NMR chemical shifts for this compound. These values are representative of what a DFT calculation (e.g., ωB97X-D/def2-SVP with PCM) might yield.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a molecule. nih.gov

For this compound, MD simulations could offer significant insights into its dynamic behavior, which is not captured by static quantum mechanical calculations. Key areas of investigation would include:

Conformational Flexibility of the Butyl Chain: The four-carbon butyl group can adopt numerous conformations through rotation around its single bonds. MD simulations can map the potential energy surface of these rotations, identify the most stable conformers, and calculate the timescales for interconversion between them.

Ring Puckering and Dynamics: The cyclopentadiene ring is not perfectly planar and undergoes dynamic puckering. MD simulations can characterize the modes and frequencies of these ring motions.

Solvent Interactions: By explicitly including solvent molecules in the simulation box, MD can model how the molecule interacts with its environment, providing information on solvation structure and dynamics. This is particularly relevant for understanding its behavior in solution, which can influence reactivity. nih.gov

A typical MD simulation protocol for this compound would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box often filled with a chosen solvent, and running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant molecular motions. nih.gov Analysis of the resulting trajectory would yield data on root-mean-square fluctuations (RMSF) of atoms, radial distribution functions, and conformational populations.

Table 3: Representative parameters for a Molecular Dynamics simulation protocol designed to investigate the dynamic behavior of this compound.

Applications of 5 Butylcyclopenta 1,3 Diene in Catalysis and Materials Science

Synthesis of Organometallic Ligands and Complexes

The chemical versatility of 5-butylcyclopenta-1,3-diene allows for its incorporation into a variety of organometallic frameworks, leading to the development of ligands and complexes with unique reactivity and selectivity.

The deprotonation of this compound yields the butylcyclopentadienyl anion, a key ligand in organometallic chemistry. This anion readily reacts with transition metal halides to form stable metal-ligand bonds. The synthesis of these ligands is a foundational step in creating a wide array of organometallic complexes. These butyl-substituted cyclopentadienyl (B1206354) ligands are valued for their ability to enhance the solubility and stability of the resulting metal complexes in organic solvents.

The general synthetic route involves the reaction of an alkali metal salt of butylcyclopentadienide with a transition metal halide. For instance, reacting sodium butylcyclopentadienide with a metal dichloride (MCl₂) in a suitable solvent like tetrahydrofuran (B95107) (THF) yields the corresponding bis(butylcyclopentadienyl)metal complex.

| Reactant 1 | Reactant 2 | Product |

| Sodium butylcyclopentadienide | Zirconium(IV) chloride | Bis(butylcyclopentadienyl)zirconium dichloride |

| Lithium butylcyclopentadienide | Iron(II) chloride | Bis(butylcyclopentadienyl)iron (Butylferrocene) |

| Potassium butylcyclopentadienide | Titanium(IV) chloride | Bis(butylcyclopentadienyl)titanium dichloride |

This table represents generalized reactions for the synthesis of butyl-substituted cyclopentadienyl metal complexes.

Butyl-substituted cyclopentadienyl ligands derived from this compound are critical precursors for the synthesis of metallocene catalysts. Metallocenes are organometallic compounds containing two cyclopentadienyl anions bound to a central metal atom. The presence of the butyl group on the cyclopentadienyl rings significantly influences the properties of the resulting metallocene.

For example, bis(n-butylcyclopentadienyl)zirconium dichloride ((ⁿBuCp)₂ZrCl₂) is a well-known metallocene catalyst precursor. google.com These precursors are typically activated by a cocatalyst, such as methylaluminoxane (MAO), to generate the catalytically active species. The structure of the metallocene precursor, including the nature of the alkyl substituent on the cyclopentadienyl ligand, directly impacts the performance of the final catalyst system.

The butyl group exerts both steric and electronic effects on the coordination of the cyclopentadienyl ligand to a metal center.

Steric Influence : The bulkiness of the butyl group influences the geometry of the resulting organometallic complex. acs.orgwikipedia.org This steric hindrance can affect the coordination number of the metal, the orientation of other ligands, and the accessibility of the metal center to substrates. wikipedia.orgacs.org In catalysis, this can lead to enhanced selectivity by controlling the approach of reactants to the active site.

Electronic Influence : The butyl group is an electron-donating group. This property increases the electron density on the cyclopentadienyl ring, which in turn enhances the electron-donating ability of the ligand to the metal center. illinois.edu This strengthening of the metal-ligand bond can increase the stability of the complex. These electronic effects can also modulate the reactivity of the metal center, influencing its catalytic activity. acs.org

| Property | Influence of Butyl Group | Consequence |

| Steric Hindrance | Increases steric bulk around the metal center. acs.orgwikipedia.org | Can enhance catalytic selectivity. osti.gov |

| Electron Density | Increases electron density on the metal center. | Can stabilize the metal complex and modify its reactivity. illinois.edu |

This table summarizes the key steric and electronic effects of the butyl group in cyclopentadienyl metal complexes.

Catalytic Applications in Organic Transformations

The unique properties imparted by the butyl-substituted cyclopentadienyl ligand make organometallic complexes derived from this compound valuable catalysts in various organic reactions.

Metallocene catalysts bearing butyl-substituted cyclopentadienyl ligands are widely used in olefin polymerization. rsc.org For instance, zirconocene catalysts with butyl-substituted ligands, when activated with MAO, are effective for the polymerization of olefins like ethylene (B1197577) and propylene. google.com The presence of the butyl group can influence the molecular weight, microstructure, and other properties of the resulting polymer.

A notable application is in the copolymerization of ethylene with α-olefins such as 1-hexene, where butyl-substituted bis-cyclopentadienyl zirconocene catalysts are employed. google.com The catalyst's structure, including the steric and electronic properties of the butyl-substituted ligand, plays a crucial role in determining the polymer's characteristics.

Cross-Coupling Reactions

While specific studies focusing exclusively on this compound in palladium-catalyzed cross-coupling reactions are not extensively detailed in available literature, the role of substituted cyclopentadienyl (Cp) ligands in such catalytic systems is well-established. These ligands are crucial in forming stable and efficient palladium catalysts for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds. nih.govwikipedia.orgmdpi.com

In a typical palladium-catalyzed cycle, ligands are essential for stabilizing the palladium center as it cycles between Pd(0) and Pd(II) oxidation states. wikipedia.orgwikipedia.org The butyl group on the cyclopentadienyl ligand acts as an electron-donating group, which can increase the electron density at the palladium center. This enhanced electron density can facilitate the initial oxidative addition step, a critical phase in the catalytic cycle. libretexts.org Furthermore, the steric bulk of the butyl group can influence the reductive elimination step, which is the final stage that releases the coupled product. libretexts.org

The general mechanism for a Suzuki-Miyaura cross-coupling reaction, a process where butylcyclopentadienyl-ligated palladium complexes can be employed, involves three primary steps:

Oxidative Addition: An organohalide reacts with the Pd(0) complex.

Transmetalation: The organic group from an organoboron compound is transferred to the palladium complex. wikipedia.org

Reductive Elimination: The two organic fragments are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com

The improved solubility of catalyst precursors bearing the n-butylcyclopentadienyl ligand in organic solvents is a significant practical advantage for homogeneous catalysis. This property allows for better mixing and interaction between the catalyst and reactants in the solution phase.

Ethene Trimerization and Oligomerization

In the field of petrochemicals, the selective oligomerization of ethene to produce linear alpha-olefins like 1-hexene is of high industrial importance. Catalyst systems based on chromium and titanium containing substituted cyclopentadienyl ligands have demonstrated significant efficacy in these processes. researchgate.netcore.ac.uk The structure of the ligand, including the nature of its substituents, plays a pivotal role in determining the catalyst's activity and selectivity. core.ac.uk

A four-component homogeneous catalyst system, comprising a chromium source, a substituted cyclopentadiene (B3395910) ligand, an alkyl aluminum compound, and a halogen source, is effective for the trimerization of ethene to 1-hexene with good selectivity and activity. researchgate.net While a variety of substituted cyclopentadienes have been studied, the presence of alkyl or aryl groups on the ring is a common feature. For instance, a system using 5-(4′-t-butylphenyl)-1,2,3,4-tetraphenyl-1,3-cyclopentadiene has been documented, highlighting the utility of butyl-containing ligands in this reaction. researchgate.net

The table below summarizes results from a study on ethene trimerization using a catalyst system with different substituted cyclopentadienyl ligands, illustrating the impact of ligand structure on performance.

| Run | Ligand | Cocatalyst | Temp (°C) | Pressure (bar) | Activity (g/g Cr·h) | 1-Hexene (wt.%) |

| 9 | 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | Triethylaluminium | 100 | 50 | 40700 | 76.5 |

| 12 | 1,2,3,4-tetraphenyl-1,3-cyclopentadiene | Triethylaluminium | 120 | 50 | 22300 | 56.2 |

| 15 | 5-(4′-t-butylphenyl)-1,2,3,4-tetraphenyl-1,3-cyclopentadiene | Triethylaluminium | 100 | 50 | 57700 | 77.6 |

Data adapted from a study on ethylene trimerisation catalysts. researchgate.net

Similarly, titanium-based catalysts, such as mono(cyclopentadienyl-arene)titanium complexes activated by methylaluminoxane (MAO), are highly active for the trimerization of ethene. core.ac.uk The introduction of bulky substituents on the cyclopentadienyl ring, like a butyl group, can enhance catalyst activity and stability. nih.gov In some heterobimetallic titanium-chromium catalyst systems, the oligomerization of ethylene can produce linear low-density polyethylenes (LLDPEs) with exclusively n-butyl branches. nih.gov

Role as an Intermediate in Fine Chemical Synthesis

Cyclopentadiene and its functionalized derivatives, including this compound, are fundamental building blocks in organic synthesis. Their utility stems from the reactivity of the diene system, which readily participates in a variety of chemical transformations.

One of the most significant reactions of cyclopentadienes is the Diels-Alder reaction, a powerful tool for constructing complex cyclic molecules. In this reaction, the cyclopentadiene derivative acts as the diene, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct. The butyl substituent on the ring can influence the regioselectivity and stereoselectivity of these cycloaddition reactions, offering chemists a method to control the final molecular architecture.

The synthesis of 5-alkyl-cyclopenta-1,3-dienes is a well-established process. For example, 5-ethyl-cyclopenta-1,3-diene can be synthesized by reacting cyclopentadiene with ethyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a base such as sodium hydroxide (B78521), achieving a high yield. chemicalbook.com A similar strategy can be employed for the synthesis of this compound.

These functionalized cyclopentadienes serve as precursors to a wide range of compounds, including pharmaceutical intermediates and specialty chemicals. For instance, the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene (B125203) yields 5-vinyl-2-norbornene, a monomer used in the production of ethylene propylene diene monomer (EPDM) rubber. researchgate.net

Potential in Material Science and Polymer Chemistry

The unique chemical properties of this compound make it a valuable monomer and precursor in the development of new materials and polymers. The ability of the cyclopentadiene ring to undergo polymerization and the influence of the butyl group on the resulting material's properties are key to its potential in this field.

Advanced Materials Development

This compound and its derivatives are utilized in the creation of polymers, including synthetic rubbers and resins. essentialchemicalindustry.org The butyl group enhances the solubility of the monomer and the resulting polymer in organic solvents, which can improve the processability of these materials during manufacturing.

The introduction of rigid and bulky groups, such as those derived from substituted butadienes, into polymer chains can significantly improve their thermal and mechanical properties. mdpi.com For example, polymers derived from the sterically demanding diene monomer nopadiene exhibit a high glass transition temperature (Tg). uni-konstanz.de By analogy, incorporating the butylcyclopentadiene moiety into a polymer backbone is expected to influence properties like Tg and mechanical strength.

Furthermore, organometallic complexes derived from n-butyl cyclopentadiene can act as precursors for chemical vapor deposition (CVD) to create thin films with specific electronic or magnetic characteristics. The butyl group is crucial in enhancing the volatility of these complexes, a necessary property for effective deposition.

Use in Composites

The application of this compound extends to the formulation of composite materials. In patent literature, it is listed as a component in a non-blocking multilayer elastic composition. This suggests its role, likely after polymerization or co-polymerization, as a constituent in creating flexible and resilient composite materials. While detailed research findings on its specific function within these composites are proprietary, its inclusion points to its utility in modifying the properties of the final material, potentially enhancing elasticity or adhesion between layers.

Q & A

Q. Table 1. Synthesis Methods for 5-Substituted Cyclopentadienes

| Compound | Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 5-Methylcyclopenta-1,3-diene | Dehydrogenation of methylcyclopentane | Pd/C | 78 | 95 | |

| 5-t-Butylcyclohexa-1,3-diene | Cyclization of prenylated precursor | RuCl₃ | 65 | 90 |

Q. Table 2. Thermodynamic Data for Cyclopentadiene Derivatives

| Compound | ΔH Hydrogenation (kJ/mol) | Conformational Energy (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| Cyclohexa-1,3-diene | -245 | N/A | Calorimetry | |

| 5-t-Butylcyclohexa-1,3-diene | -235 | 1.7 (equatorial favored) | VT-CD, DFT |

Key Research Considerations

- Data Contradictions : Cross-validate spectroscopic and computational results with orthogonal methods (e.g., XRD for crystal structures) .

- Experimental Design : Prioritize inert atmospheres (N₂/Ar) to prevent diene polymerization during synthesis .

- Sustainability : Integrate LCA early in process development to optimize bio-based routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.